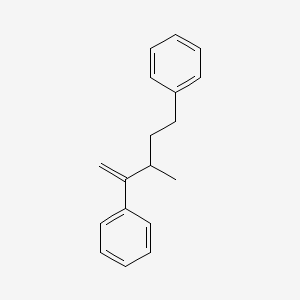
1,1'-(3-Methylpent-1-ene-2,5-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-3-methyl-1-pentene is an organic compound characterized by its unique structure, which includes a pentene backbone with phenyl and methyl substituents. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of phenyl groups adds aromatic characteristics to the compound, making it a subject of interest in various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Diphenyl-3-methyl-1-pentene can be synthesized through several methods. One common approach involves the use of Grignard reagents, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product . Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of phenylboronic acid with a halogenated pentene derivative .
Industrial Production Methods
In industrial settings, the production of 2,5-Diphenyl-3-methyl-1-pentene often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyl-3-methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents used.
Reduction: Hydrogenation of the double bond results in the formation of 2,5-Diphenyl-3-methylpentane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 2,5-Diphenyl-3-methylpentane.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Applications De Recherche Scientifique
2,5-Diphenyl-3-methyl-1-pentene has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic nature.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a cross-linking agent in the production of polymers and as a co-agent in peroxide-initiated crosslinking of polyethylene
Mécanisme D'action
The mechanism by which 2,5-Diphenyl-3-methyl-1-pentene exerts its effects involves the addition of free radicals to the double bond, forming intermediate adduct radicals. These radicals can undergo fragmentation to produce olefins and other reactive species. This mechanism is particularly relevant in its role as a cross-linking agent in polymer chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diphenyl-4-methyl-1-pentene: Similar structure but with different positioning of the phenyl and methyl groups.
1,3-Diphenylpropene: Contains a shorter carbon chain but shares the phenyl substituents.
Styrene: A simpler aromatic alkene with one phenyl group attached to an ethene backbone
Uniqueness
2,5-Diphenyl-3-methyl-1-pentene is unique due to its specific arrangement of phenyl and methyl groups, which influences its reactivity and applications. The presence of two phenyl groups provides enhanced aromaticity, making it more suitable for certain chemical reactions and industrial applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
858942-11-7 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
(3-methyl-4-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3-12,15H,2,13-14H2,1H3 |
Clé InChI |
OSXOAYMANZMTHH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)


![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)

![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)


